molecular formula C18H14N2O3 B14534626 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid CAS No. 62294-90-0

4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid

Cat. No.: B14534626
CAS No.: 62294-90-0
M. Wt: 306.3 g/mol
InChI Key: WYKOTKGJZHWDSM-UHFFFAOYSA-N
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Description

4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and benzoic acid functionalities in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which is used to construct the quinoline ring system. This method involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic or basic conditions . The resulting quinoline derivative is then subjected to further functionalization to introduce the formyl and benzoic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

Scientific Research Applications

4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid is largely dependent on its interaction with biological targets:

Properties

CAS No.

62294-90-0

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-[formyl(quinolin-3-ylmethyl)amino]benzoic acid

InChI

InChI=1S/C18H14N2O3/c21-12-20(16-7-5-14(6-8-16)18(22)23)11-13-9-15-3-1-2-4-17(15)19-10-13/h1-10,12H,11H2,(H,22,23)

InChI Key

WYKOTKGJZHWDSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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